molecular formula C25H17N3O4 B014976 N-Hydroxysuccinimidyl-2,3-diphenylquinoxaline-6-carboxylate CAS No. 887406-55-5

N-Hydroxysuccinimidyl-2,3-diphenylquinoxaline-6-carboxylate

Cat. No.: B014976
CAS No.: 887406-55-5
M. Wt: 423.4 g/mol
InChI Key: RLMHCXLFADTAHG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: N-Hydroxysuccinimidyl-2,3-diphenylquinoxaline-6-carboxylate can be synthesized through a dehydration reaction involving N-hydroxysuccinimide and a carboxylic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide . The reaction typically occurs under mild conditions, often at room temperature, and yields the desired product after purification.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-Hydroxysuccinimidyl-2,3-diphenylquinoxaline-6-carboxylate primarily undergoes substitution reactions due to the presence of the N-hydroxysuccinimidyl group. This group is highly reactive and can be replaced by various nucleophiles.

Common Reagents and Conditions: Common reagents used in reactions involving this compound include nucleophiles such as amines and alcohols. The reactions typically occur under mild conditions, often at room temperature, and in the presence of a suitable solvent like dichloromethane or dimethylformamide.

Major Products: The major products formed from these reactions depend on the nucleophile used. For example, when reacted with an amine, the product is an amide derivative of the original compound.

Scientific Research Applications

N-Hydroxysuccinimidyl-2,3-diphenylquinoxaline-6-carboxylate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . In chemistry, it is used as a reagent for the synthesis of various derivatives. In biology, it is employed in proteomics research to label and identify proteins.

Mechanism of Action

The mechanism of action of N-Hydroxysuccinimidyl-2,3-diphenylquinoxaline-6-carboxylate involves the formation of a reactive intermediate that can covalently modify target molecules. This modification can alter the function of the target molecule, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its use, such as in proteomics research or as an antineoplastic agent.

Comparison with Similar Compounds

Similar Compounds:

  • N-Hydroxysuccinimidyl-3-(2-pyridyldithio)propionate
  • N-Hydroxysuccinimidyl-4-azidobenzoate
  • N-Hydroxysuccinimidyl-4-(dimethylamino)pyridine-4-carboxylate

Uniqueness: N-Hydroxysuccinimidyl-2,3-diphenylquinoxaline-6-carboxylate is unique due to its specific structure, which includes a quinoxaline ring system substituted with diphenyl groups. This structure imparts distinct chemical properties and reactivity, making it particularly useful in proteomics research and as a potential antineoplastic agent .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2,3-diphenylquinoxaline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17N3O4/c29-21-13-14-22(30)28(21)32-25(31)18-11-12-19-20(15-18)27-24(17-9-5-2-6-10-17)23(26-19)16-7-3-1-4-8-16/h1-12,15H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMHCXLFADTAHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402726
Record name N-Hydroxysuccinimidyl-2,3-diphenylquinoxaline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887406-55-5
Record name N-Hydroxysuccinimidyl-2,3-diphenylquinoxaline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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